3-(4-Aminophenyl)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Aminophenyl)propan-1-ol and its derivatives often involves multi-step chemical processes. One approach includes the preparation of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols through reactions that demonstrate significant cardioselectivity of certain derivatives, emphasizing the importance of the substituents in determining the affinity for beta-adrenoceptors (Rzeszotarski et al., 1979). Another method describes the synthesis of 3-tertiary amino-1-aryloxy- or 1-aryl-, 1-thiophenoxy, and 1-anilino-propan-2-ols and -propanes, highlighting the influence of substituents on pharmacological activities (Gupta et al., 1978).
Scientific Research Applications
Fluorescent Biomarkers Development : Pelizaro et al. (2019) explored the use of compounds, including 1-(4-(4-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, derived from industrial waste like cardanol and glycerol, for creating fluorescent biomarkers. These have applications in biodiesel quality control and demonstrated low acute toxicity, suggesting potential for safe environmental exposure (Pelizaro et al., 2019).
Cardioselective Beta-Blockers : Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, analyzing their affinity to beta-adrenoceptors. These compounds showed substantial cardioselectivity, important in the development of beta-blockers (Rzeszotarski et al., 1979).
Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines like 1,3-di-morpholin-4-yl-propan-2-ol and evaluated their performance in inhibiting carbon steel corrosion. These compounds acted as anodic inhibitors, forming protective layers on metal surfaces (Gao et al., 2007).
Antimicrobial and Antiradical Activities : Čižmáriková et al. (2020) prepared a series of compounds including (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and evaluated their antimicrobial and antioxidant activities. They found these activities to be lower compared to certain beta blockers (Čižmáriková et al., 2020).
Asymmetric Synthesis of Dapoxetine : Torre et al. (2006) conducted a study on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing a valuable intermediate in the synthesis of (S)-dapoxetine (Torre et al., 2006).
Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for anticancer activity. They identified specific compounds with significant inhibitory potency against Src kinase and effectiveness against breast carcinoma cells (Sharma et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(4-aminophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAHSYNSNZPSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277618 | |
Record name | 3-(4-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)propan-1-ol | |
CAS RN |
14572-92-0 | |
Record name | 4-Aminobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14572-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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